molecular formula C11H17NO B13196618 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

Cat. No.: B13196618
M. Wt: 179.26 g/mol
InChI Key: GLRRKMPYKYQZML-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a spirocyclic compound featuring a fused oxygen-containing (oxa) ring system. Its structure comprises a six-membered cyclohexane ring fused to a smaller three-membered oxirane ring (spiro[2.6] system), with two methyl groups at the 6,6-positions and a nitrile (-CN) group at position 2. This compound’s spirocyclic framework and functional groups make it a candidate for applications in asymmetric synthesis, photocycloadditions, and as a precursor for bioactive molecules .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-10(2)4-3-5-11(7-6-10)9(8-12)13-11/h9H,3-7H2,1-2H3

InChI Key

GLRRKMPYKYQZML-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(CC1)C(O2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a ketone or aldehyde in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique chemical behavior, allowing it to act as a versatile intermediate in synthetic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Spiro Descriptor Functional Groups Substituents Key References
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile C₁₁H₁₅NO 177.24 g/mol [2.6] Nitrile, oxirane 6,6-dimethyl
7-Azaspiro[3.5]nonane-2-carbonitrile HCl C₉H₁₄N₂·ClH 186.68 g/mol [3.5] Nitrile, aziridine None
4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile C₁₀H₁₃NO 163.22 g/mol [2.5] Nitrile, oxirane 4,6-dimethyl
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile C₈H₁₁NO₂ 153.18 g/mol [4.4] Nitrile, two oxiranes None
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate C₁₂H₁₈O₃ 210.27 g/mol [2.6] Ester, oxirane 6,6-dimethyl

Physical and Spectral Data Comparisons

Table 2: NMR and Spectral Characteristics
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Functional Peaks (IR, cm⁻¹)
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate (ester derivative) 1.02 (s, 6H, CH₃), 3.04 (s, 4H, CH₂) 26.5 (CH₃), 57.7 (C-O), 176.8 (C=O) 1707 (C=O), 2191 (CN)
2-Amino-7,7-dimethyl-spirochromene-carbonitrile 10.33 (s, NH), 6.69–7.05 (m, aromatic) 194.9 (C=O), 117.3 (CN) 3370 (NH₂), 2191 (CN)
7-Azaspiro[3.5]nonane-2-carbonitrile HCl Not reported Not reported Likely ~2200 (CN)
  • The target compound’s nitrile group is expected to show a characteristic IR peak near 2191–2200 cm⁻¹, consistent with analogues like 2-amino-spirochromene-carbonitrile .
  • Methyl groups in spiro systems (e.g., 6,6-dimethyl) produce distinct singlets in ¹H NMR (δ ~1.02 ppm) .

Biological Activity

6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile (CAS Number: 1878415-56-5) is a spirocyclic compound with potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

  • Molecular Formula : C11_{11}H17_{17}NO
  • Molecular Weight : 179.26 g/mol
PropertyValue
CAS Number1878415-56-5
Molecular FormulaC11_{11}H17_{17}NO
Molecular Weight179.26 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly enzymes and receptors relevant to therapeutic applications. While detailed mechanisms remain under investigation, preliminary studies suggest its potential role in modulating enzyme activity linked to metabolic pathways.

Anticancer Properties

Recent studies have indicated that compounds with spirocyclic structures can exhibit anticancer properties by interacting with cancer cell lines. For instance, a study focusing on similar spiro compounds demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Although specific data for this compound is limited, its structural analogs have shown promising results in targeting enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in various cancers .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of spirocyclic compounds. Investigations into related compounds have revealed their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may possess similar neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

Study on Anticancer Activity

In a comparative study of spirocyclic compounds, researchers evaluated the cytotoxicity of several derivatives against human cancer cell lines. The results indicated that certain modifications to the spiro structure enhanced anticancer efficacy by increasing binding affinity to target enzymes involved in cancer metabolism . While direct studies on this compound are lacking, the trends observed suggest its potential utility in cancer therapeutics.

Neuroprotection Research

A study published in Phytomedicine investigated the neuroprotective effects of various natural products containing spirocyclic structures. The findings highlighted significant reductions in neuronal apoptosis and improved cognitive functions in animal models treated with these compounds . This reinforces the hypothesis that this compound could offer similar benefits.

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